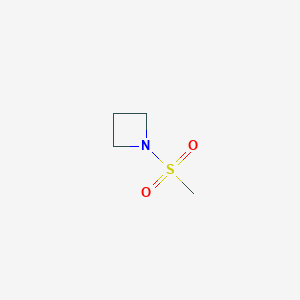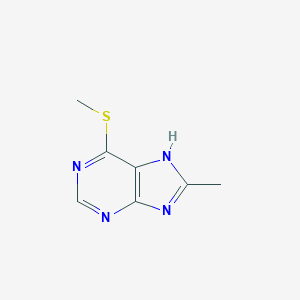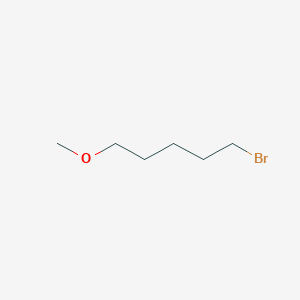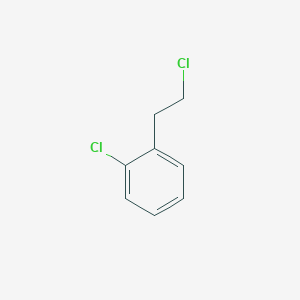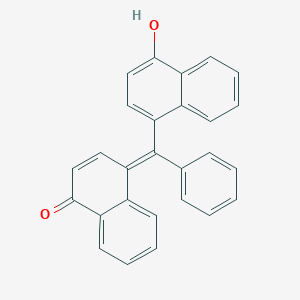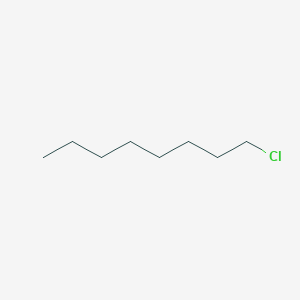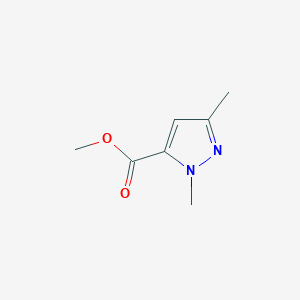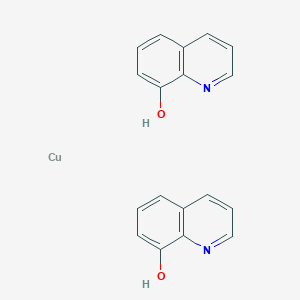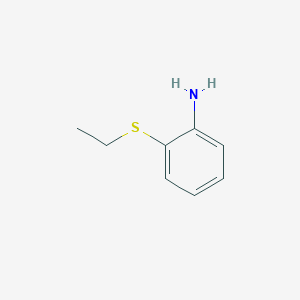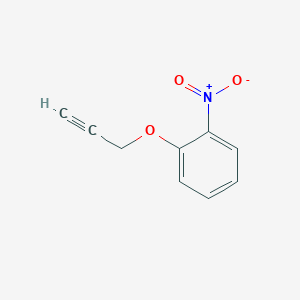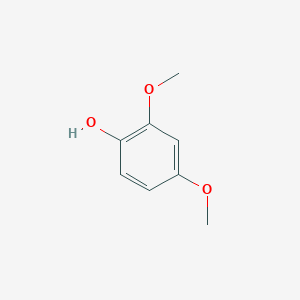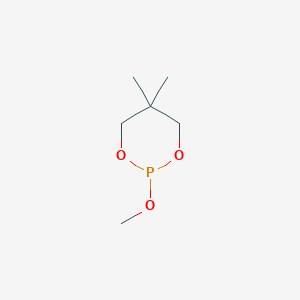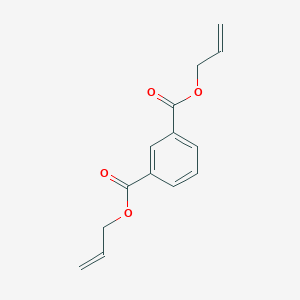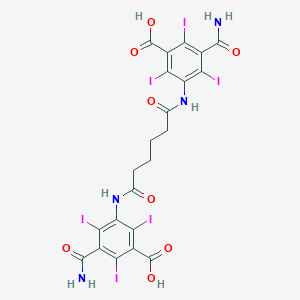
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as iopamidol, which is a contrast agent used in medical imaging procedures such as X-rays and CT scans.
Wirkmechanismus
The mechanism of action of isophthalamic acid as a contrast agent is based on its ability to absorb X-rays and CT scans. It has a high atomic number and a high density, which makes it an ideal contrast agent. Isophthalamic acid is injected into the body and accumulates in areas of high blood flow, such as the kidneys and liver. This accumulation allows for better visualization of these organs during imaging procedures.
Biochemische Und Physiologische Effekte
Isophthalamic acid has been shown to have minimal biochemical and physiological effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. However, in rare cases, it can cause allergic reactions and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using isophthalamic acid in lab experiments include its high solubility in water, low toxicity, and ability to absorb X-rays and CT scans. This makes it an ideal contrast agent for imaging studies. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the use of isophthalamic acid in scientific research. One potential area of research is the development of new contrast agents with improved properties. Another area of research is the study of the mechanism of action of isophthalamic acid in protein folding and protein-protein interactions. Additionally, the use of isophthalamic acid in targeted drug delivery systems is an area of active research. Overall, isophthalamic acid has a wide range of applications in scientific research and is an important compound for the future of medicine and biology.
Synthesemethoden
The synthesis of isophthalamic acid involves the reaction of isophthalic acid with diethylenetriamine to form a diamide intermediate. This intermediate is further reacted with tetramethylene diisocyanate to form the final product, isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-). The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield.
Wissenschaftliche Forschungsanwendungen
Isophthalamic acid has been extensively used in scientific research due to its unique properties. It is commonly used as a contrast agent in medical imaging procedures such as X-rays and CT scans. In addition, it has been used as a marker for renal function and blood flow. Isophthalamic acid has also been used in the study of protein folding and protein-protein interactions.
Eigenschaften
CAS-Nummer |
13724-24-8 |
|---|---|
Produktname |
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo- |
Molekularformel |
C22H16I6N4O8 |
Molekulargewicht |
1225.8 g/mol |
IUPAC-Name |
3-carbamoyl-5-[[6-(3-carbamoyl-5-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H16I6N4O8/c23-11-7(19(29)35)13(25)17(15(27)9(11)21(37)38)31-5(33)3-1-2-4-6(34)32-18-14(26)8(20(30)36)12(24)10(16(18)28)22(39)40/h1-4H2,(H2,29,35)(H2,30,36)(H,31,33)(H,32,34)(H,37,38)(H,39,40) |
InChI-Schlüssel |
ZHDAENNVPWGPNT-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I |
Kanonische SMILES |
C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I |
Andere CAS-Nummern |
13724-24-8 |
Synonyme |
5,5'-(Adipoyldiimino)bis[2,4,6-triiodo-3-(carbamoyl)benzoic acid] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



